

Benzo[B]thiophene-2-boronic acid structural formula and IUPAC name

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Compound of Interest

Compound Name: Benzo[B]thiophene-2-boronic acid

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An In-depth Technical Guide to Benzo[b]thiophene-2-boronic Acid

This guide provides comprehensive technical information on **Benzo[b]thiophene-2-boronic acid**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's structural details, physicochemical properties, key experimental protocols, and its application in organic synthesis.

Compound Identification and Structure

IUPAC Name: (1-Benzothiophen-2-yl)boronic acid[1]

Synonyms: Benzo[b]thiophen-2-ylboronic acid, 2-Benzothienylboronic acid, Thianaphthene-2-boronic acid[1]

Structural Formula:

Molecular Formula: C₈H₇BO₂S[1][2]

Physicochemical Properties

The quantitative properties of **Benzo[b]thiophene-2-boronic acid** are summarized in the table below. This data is essential for its application in synthesis, purification, and formulation.

Property	Value	Reference(s)
Molecular Weight	178.02 g/mol	[1] [3]
CAS Number	98437-23-1	[1] [2]
Appearance	White to off-white solid	
Melting Point	256-260 °C	[2]
SMILES	<chem>O=B(O)c1cc2sccc2c1</chem>	[1] [3]
InChI Key	YNCYPMUJDDXIRH-UHFFFAOYSA-N	[1] [2] [3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **Benzo[b]thiophene-2-boronic acid** are provided below. These protocols are foundational for its use in research and development.

Synthesis Protocol: Lithiation and Borylation

This protocol is adapted from a standard procedure for the synthesis of arylboronic acids.[\[4\]](#)

- Reaction Setup: Add benzo[b]thiophene (40 mmol) and anhydrous tetrahydrofuran (THF, 40 mL) to a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (40 mmol, 2.5 M solution in hexanes) dropwise via syringe. A white precipitate may form.
- Stirring: Allow the reaction mixture to stir at -78 °C for 1 hour.
- Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (45 mmol) dropwise.
- Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

- Quenching and Workup: Cool the flask in an ice bath and quench the reaction by the slow addition of aqueous hydrochloric acid (1 M, 10 mL).
- Extraction: Extract the aqueous mixture with dichloromethane (3 x 40 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude **Benzo[b]thiophene-2-boronic acid**.

Purification Protocol: Acid-Base Extraction

This general method is effective for purifying boronic acids from non-acidic impurities.[\[5\]](#)

- Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.
- Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt. Repeat the extraction 2-3 times.
- Organic Wash: Discard the organic layer containing neutral impurities. Wash the combined aqueous layers with diethyl ether to remove any remaining non-polar impurities.
- Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the solution is acidic (pH ~2), causing the pure boronic acid to precipitate out of the solution.
- Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Characterization Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-25 mg of the purified solid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean, dry NMR tube.[\[2\]](#)[\[6\]](#)
- Instrumentation: Acquire the ^1H NMR spectrum on a 300 MHz or 400 MHz spectrometer.

- Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16 to 64 scans.
 - Reference: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

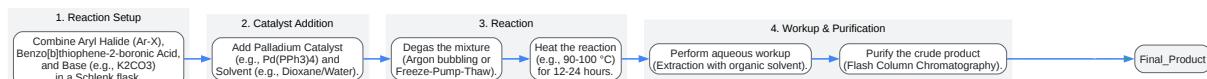
- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans.
 - Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet prior to sample analysis.

Application in Suzuki-Miyaura Cross-Coupling

Benzo[b]thiophene-2-boronic acid is a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern medicinal chemistry and materials science.

Generalized Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura reaction using **Benzo[b]thiophene-2-boronic acid**.



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example for coupling an aryl bromide with **Benzo[b]thiophene-2-boronic acid**.^[6]

- Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), **Benzo[b]thiophene-2-boronic acid** (1.2 mmol), and potassium carbonate (2.0 mmol).
- Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
- Solvent Addition: Add a mixture of degassed solvents, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).
- Degassing: Seal the flask and degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.
- Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

- Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.

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